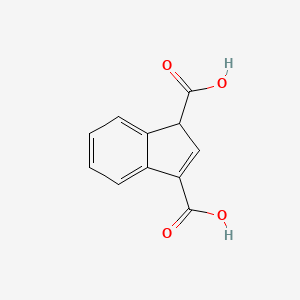
1H-indene-1,3-dicarboxylic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-indene-1,3-dicarboxylic acid is an organic compound with a unique structure that includes an indene core and two carboxylic acid groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-indene-1,3-dicarboxylic acid can be synthesized through several methods. One common approach involves the Perkin reaction of phthalic anhydrides followed by the Knoevenagel reaction of 1H-indene-1,3(2)-dione and its derivatives with malononitrile in the presence of a catalyst . Another method involves the cyclization of substituted 4-nitro-3-phenylbutanoic acid to nitromethylindanone, which is then reduced to alcohol and dehydrated to give nitromethylindene, followed by hydrogenation over Pd/C .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 1H-indene-1,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions often involve hydrogenation using catalysts like palladium on carbon (Pd/C).
Substitution: Substitution reactions can occur at the indene core or the carboxylic acid groups, often facilitated by reagents like halogens or organometallic compounds.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes.
Scientific Research Applications
1H-indene-1,3-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1H-indene-1,3-dicarboxylic acid exerts its effects involves interactions with various molecular targets and pathways. For instance, its derivatives can act as inhibitors or activators of specific enzymes or receptors, influencing biochemical pathways and cellular processes .
Comparison with Similar Compounds
- 1-Amino-2,3-dihydro-1H-indene-1,5-dicarboxylic acid
- 1-Aminoindan-1,5-dicarboxylic acid
Comparison: 1H-indene-1,3-dicarboxylic acid is unique due to its specific structure and the presence of two carboxylic acid groups, which confer distinct chemical properties and reactivity.
Properties
CAS No. |
82947-33-9 |
|---|---|
Molecular Formula |
C11H8O4 |
Molecular Weight |
204.18 g/mol |
IUPAC Name |
1H-indene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C11H8O4/c12-10(13)8-5-9(11(14)15)7-4-2-1-3-6(7)8/h1-5,8H,(H,12,13)(H,14,15) |
InChI Key |
GREASTGUZRWOPX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


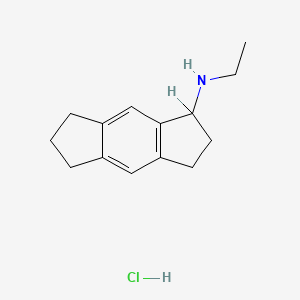

![4-[Tert-butyl(nitroso)amino]-3-hydroxybutanoic acid](/img/structure/B14435347.png)
![1,3-Dioxolane, 2-[4-(bromomethyl)phenyl]-](/img/structure/B14435348.png)
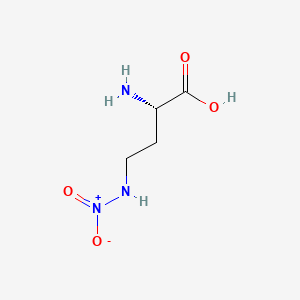
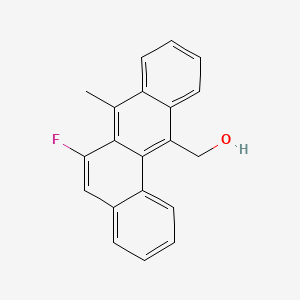

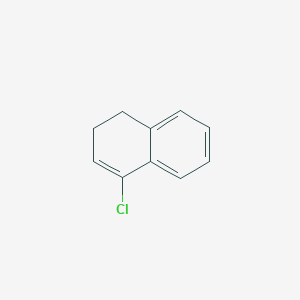

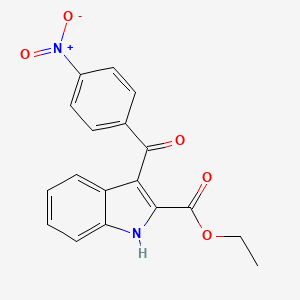
![2-[(2-Chloro-4-nitrophenyl)sulfanyl]-4-fluoro-N-methylaniline](/img/structure/B14435386.png)
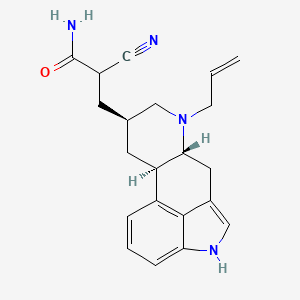
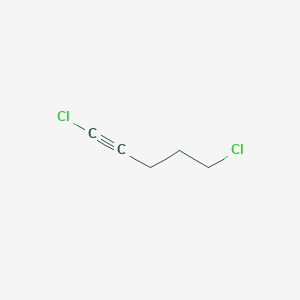
![3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B14435404.png)
